AMG-151
Description
Overview of Glucokinase in Glucose Homeostasis Regulation
Glucokinase (GCK), also known as hexokinase IV, is a pivotal enzyme in the regulation of glucose homeostasis in mammals. nih.govoup.comwikipedia.org It acts as a glucose sensor in key metabolic tissues, including the pancreatic beta-cells and the liver. nih.govoup.comwikipedia.orgresearchgate.netnih.gov In pancreatic beta-cells, glucokinase plays a critical role in glucose-stimulated insulin (B600854) secretion, determining the threshold for insulin release in response to changes in blood glucose levels. nih.govoup.comwikipedia.orgresearchgate.netendocrine.orgjst.go.jpunpad.ac.id In the liver, glucokinase facilitates the uptake and phosphorylation of glucose, initiating pathways for glycogen (B147801) synthesis and glycolysis, which are essential for postprandial glucose clearance and maintaining hepatic glycogen levels. nih.govoup.comwikipedia.orgresearchgate.netnih.govjst.go.jp The unique kinetic properties of glucokinase, such as its lower affinity for glucose compared to other hexokinases and its lack of inhibition by its product (glucose-6-phosphate), enable it to function effectively as a glucose sensor in the physiological range of glucose concentrations. wikipedia.orgresearchgate.net
Rationale for Pharmacological Activation of Glucokinase in Metabolic Research
Given the central role of glucokinase in glucose homeostasis, its pharmacological activation has been explored as a therapeutic strategy for conditions characterized by impaired glucose metabolism, such as type 2 diabetes. oup.comresearchgate.netnih.govnih.govtandfonline.com In T2DM, there is often impaired insulin secretion from pancreatic beta-cells and reduced hepatic glucose uptake and utilization. jst.go.jpnih.gov Activating glucokinase is hypothesized to improve glycemic control by enhancing glucose-stimulated insulin secretion from beta-cells and increasing glucose uptake and metabolism in the liver. oup.comresearchgate.netjst.go.jptandfonline.comtandfonline.com This dual action aims to restore more physiological glucose handling. tandfonline.com
Historical Context and Evolution of Glucokinase Activator Research Programs
The concept of developing glucokinase activators (GKAs) as anti-diabetic agents emerged in the 1990s. oup.com The initial success in demonstrating that pharmacological activation of glucokinase could serve as a potential treatment for T2DM spurred significant interest and research efforts in the pharmaceutical industry. oup.comnih.gov Since the early 2000s, numerous small molecule GKAs have been developed and investigated. oup.comnih.govtandfonline.com These compounds typically bind to an allosteric site on the glucokinase enzyme, leading to increased glucose affinity and/or maximal catalytic rate. oup.comresearchgate.net While early research showed promise in animal models and initial human trials, challenges related to efficacy, durability, and potential side effects, such as hypoglycemia and hypertriglyceridemia, have been encountered with some GKA candidates, leading to the discontinuation of several development programs. jst.go.jpresearchgate.nettandfonline.comsci-hub.semdpi.comnews-medical.netresearchgate.nettandfonline.com Despite these challenges, research continues to evolve, with ongoing efforts focused on developing GKAs with improved profiles, including those with potential hepatoselectivity to mitigate some of the observed side effects. tandfonline.commdpi.com
AMG-151 (ARRY-403) is one such glucokinase activator that was evaluated in clinical studies. sci-hub.seresearchgate.nettandfonline.com
In Vitro Research Findings for this compound Free Base:
this compound free base has demonstrated potent activation of human glucokinase in in vitro studies. ncats.io
It activates glucokinase by binding to an allosteric site distinct from the glucose or ATP binding sites. ncats.io
In vitro studies have reported an EC50 value of 79 nM for this compound at 5 mM glucose. ncats.io
The compound increased the apparent glucose affinity (S0.5 = 0.93 mM glucose with this compound at 5 mM) and the maximal reaction rate (Vmax = 134% compared to control) of glucokinase in vitro. ncats.io
this compound free base has been noted to possess favorable in vitro drug-like properties, including aqueous solubility and cell permeability.
In Vivo Research Findings for this compound Free Base:
this compound (ARRY-403) was evaluated in a 28-day Phase IIa randomized, placebo-controlled study involving patients with type 2 diabetes treated with metformin. ncats.iosci-hub.seresearchgate.netnih.gov
The study aimed to assess the dose-effect relationship of this compound on fasting plasma glucose (FPG). researchgate.netnih.gov
In this study, this compound was administered orally at various doses, both twice daily (BID) and once daily (QD). ncats.ioresearchgate.netnih.gov
A significant linear dose-effect trend for the change in FPG from baseline to day 28 was observed with the BID regimen (p = 0.004). ncats.ioresearchgate.netnih.gov
No such trend was observed with the QD regimen. ncats.ioresearchgate.netnih.gov
this compound significantly reduced FPG when administered twice daily in patients with type 2 diabetes treated with metformin. ncats.ioresearchgate.netnih.gov
Studies have also indicated that treatment with this compound has been linked to elevations in serum triglycerides. tandfonline.comnih.gov
Summary of Key In Vitro Data for this compound Free Base:
| Parameter | Value | Condition/Context | Source |
| EC50 (human glucokinase activation) | 79 nM | at 5 mM glucose | ncats.io |
| S0.5 (apparent glucose affinity) | 0.93 mM | with this compound at 5 mM | ncats.io |
| Vmax (maximal reaction rate) | 134% of control | with this compound at 5 mM | ncats.io |
| Aqueous solubility | Good | In vitro property | |
| Cell permeability | Good | In vitro property | |
| Selectivity against receptors and enzymes | Low potential for off-target effects | In vitro property |
Summary of Key In Vivo Findings from Phase IIa Study of this compound:
| Regimen | Effect on Fasting Plasma Glucose (FPG) | Dose-Effect Trend (Change in FPG to Day 28) |
| Twice Daily | Significant reduction | Significant linear trend (p = 0.004) ncats.ioresearchgate.netnih.gov |
| Once Daily | No significant reduction | No trend ncats.ioresearchgate.netnih.gov |
It is important to note that despite the observed reduction in fasting plasma glucose with the twice-daily regimen, the development of this compound was subsequently discontinued (B1498344) by Amgen. ncats.io
Structure
2D Structure
3D Structure
Properties
CAS No. |
1304015-76-6 |
|---|---|
Molecular Formula |
C20H18N6O3S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1S)-1-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
InChI Key |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Amg 151 Free Base
Elucidation of Glucokinase Binding Interactions and Allosteric Modulation
Glucokinase activators, including compounds like AMG-151, function by binding to the enzyme at sites distinct from the active substrate-binding site. This mode of action is known as allosteric modulation. researchgate.netresearchgate.net Allosteric binding induces conformational changes in the glucokinase enzyme that enhance its catalytic efficiency, particularly at physiological glucose concentrations.
Identification of Allosteric Binding Sites on Glucokinase
Research into glucokinase activators has identified specific allosteric binding sites on the GK protein. These sites are typically located away from the glucose and ATP binding pockets. Binding of an allosteric activator stabilizes a more catalytically active conformation of glucokinase. While the general concept of allosteric sites on glucokinase is well-established for GK activators researchgate.netresearchgate.net, specific detailed information regarding the precise atomic-level identification and characterization of the allosteric binding site for this compound free base was not available in the provided search results.
Detailed Ligand-Protein Interaction Profiling
Detailed ligand-protein interaction profiling involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between a ligand and its target protein. Such profiling is crucial for understanding the molecular basis of binding affinity and the conformational changes induced upon binding. While glucokinase activators are known to interact with specific residues within their allosteric binding sites to elicit activating conformational changes, detailed, specific ligand-protein interaction profiling data for this compound free base was not found within the scope of the provided search results.
Enzymatic Kinetic Characterization of Glucokinase Activation by this compound Free Base
Glucokinase exhibits cooperative kinetics with respect to glucose, meaning its activity increases disproportionately with increasing glucose concentrations, particularly above its Km (Michaelis constant) for glucose. This kinetic behavior allows GK to function as a glucose sensor. researchgate.netresearchgate.net Glucokinase activators like this compound enhance the enzymatic activity of GK, primarily by increasing its apparent affinity for glucose (manifested as a decrease in the Hill coefficient and/or Km for glucose) and potentially increasing the maximal reaction velocity (Vmax). researchgate.net This shift in kinetics allows glucokinase to be more active at lower, more physiological glucose concentrations than it would be in the absence of the activator. This enhanced activity leads to increased glucose phosphorylation. Specific quantitative data on the enzymatic kinetic parameters (e.g., Km, Vmax, Hill coefficient) of glucokinase in the presence of varying concentrations of this compound free base were not available in the provided search results.
Downstream Cellular Pathway Interrogation in Response to Glucokinase Activation
Activation of glucokinase by compounds such as this compound initiates a cascade of downstream cellular events, particularly in glucose-sensing tissues like pancreatic beta cells and the liver. researchgate.netresearchgate.net
Glucose Sensing and Metabolic Flux Alterations
In pancreatic beta cells, glucokinase acts as the primary glucose sensor. nih.govjaypeedigital.com Increased glucose phosphorylation by activated GK leads to a rise in the intracellular ATP:ADP ratio. This change in nucleotide balance is a key signal that closes ATP-sensitive potassium (KATP) channels in the beta cell membrane, leading to membrane depolarization. nih.gov Depolarization subsequently opens voltage-gated calcium channels, resulting in an influx of calcium ions. The increase in intracellular calcium triggers the exocytosis of insulin-containing granules, leading to insulin (B600854) secretion. nih.gov
In hepatocytes, glucokinase is involved in glucose uptake and metabolism when glucose levels are high. researchgate.netresearchgate.net Activation of hepatic GK by this compound would be expected to increase glucose phosphorylation, thereby promoting glucose uptake into hepatocytes and channeling glucose-6-phosphate towards glycogen (B147801) synthesis and glycolysis. researchgate.net This increased metabolic flux through these pathways contributes to lowering blood glucose levels. While the general mechanisms of glucose sensing and metabolic flux alterations downstream of GK activation are understood researchgate.netresearchgate.netnih.govjaypeedigital.com, specific data detailing the magnitude and dynamics of these changes induced specifically by this compound free base were not available in the provided search results.
Preclinical Pharmacological and Pharmacodynamic Investigations of Amg 151 Free Base
In Vitro Efficacy Assessment in Cellular Models
Cell-based assays are widely used in drug discovery and development to evaluate the activity and effects of compounds at a cellular level nih.govmesoscale.comsigmaaldrich.com. These assays can provide insights into a compound's mechanism of action and its effects on specific cellular processes.
Cell-Based Glucokinase Activation Assays
Cell-based glucokinase activation assays are utilized to directly measure the ability of a compound like AMG-151 free base to enhance the activity of the glucokinase enzyme within a cellular context. This compound free base has been shown to potently activate human glucokinase in vitro . Research indicates that this compound free base exhibits an EC50 of 79 nM at a glucose concentration of 5 mM . Furthermore, in the presence of this compound free base at 5 mM, the S0.5 for glucose was determined to be 0.93 mM, and the Vmax was 134% compared to a control without the activator .
| Parameter | Value | Conditions | Citation |
| EC50 (human GK) | 79 nM | 5 mM glucose | |
| S0.5 (glucose) | 0.93 mM | This compound at 5 mM | |
| Vmax | 134% | Compared to no activator control |
Assessment of Glucose Uptake and Metabolism in Relevant Cell Lines
Beyond direct enzyme activation, evaluating glucose uptake and metabolism in relevant cell lines provides a more comprehensive understanding of a compound's cellular effects. Glucose uptake assays, which can utilize methods like detecting radio-labeled glucose analogs or non-radioactive alternatives, are crucial for assessing how a compound influences cellular glucose utilization promega.es. While specific detailed findings for this compound free base's impact on glucose uptake and metabolism in relevant cell lines were not extensively detailed in the provided search results, glucokinase activation is known to induce glucose metabolism tandfonline.com. Studies on glucose absorption mechanisms in the small intestine, for instance, highlight the role of transporters like SGLT1 and GLUT2 in glucose uptake by enterocytes mdpi.com. Impaired glucose uptake and metabolism are associated with metabolic conditions like type 2 diabetes mdpi.com.
In Vivo Efficacy Studies in Animal Models of Metabolic Dysregulation
Animal models are indispensable tools in preclinical research to evaluate the efficacy of potential therapeutic agents in a complex biological system that mimics human disease conditions usamv.romdpi.comanimalab.eu.
Selection and Validation of Preclinical Animal Models for Glucokinase Activator Research
Selecting appropriate animal models is critical for glucokinase activator research to accurately reflect the metabolic dysregulation observed in humans, such as type 2 diabetes usamv.romdpi.com. Various animal models of metabolic syndrome and diabetes have been developed, including diet-induced models and genetic models like the Lep(ob/ob) and Lep(db/db) mice, and Zucker diabetic fatty (ZDF) rats usamv.romdpi.com. Streptozotocin (STZ)-induced diabetes in mice and rats is also a common chemical method for inducing diabetes mdpi.comdiacomp.org. These models offer different characteristics and varying degrees of similarity to human conditions, allowing researchers to evaluate the effects of compounds like this compound free base on glucose homeostasis in a living system usamv.romdpi.com.
Evaluation of Glucose Regulatory Effects in Preclinical Species
In vivo studies in animal models allow for the evaluation of a compound's effects on glucose regulation, including fasting and postprandial blood glucose levels. This compound free base has been investigated in rodent models of diabetes targetmol.com. Studies have shown that glucokinase activators, including this compound, can reduce fasting and postprandial blood glucose levels targetmol.comresearchgate.netnih.gov. Research indicates that this compound significantly reduced fasting plasma glucose when administered in a twice-daily regimen in a clinical study, although this is a clinical finding and not strictly preclinical in terms of species researchgate.netnih.gov. However, the principle of evaluating fasting plasma glucose (FPG) is a standard measure in preclinical animal studies of glucose regulation researchgate.netnih.gov. Another glucokinase activator, AMG-1694, has been shown to normalize blood glucose levels specifically in diabetic rodent models without affecting normoglycemic animals targetmol.com. This suggests a potential for glucose-lowering effects of GK activators in preclinical species with metabolic dysregulation.
Pharmacokinetic Characterization in Preclinical Species
Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism fda.gov. This information is crucial for interpreting in vivo efficacy results and guiding further development. PK studies in preclinical species provide data on the concentration of the compound in blood or plasma over time following administration fda.gov. This helps determine the exposure levels achieved in the animal models used for efficacy studies. While detailed preclinical pharmacokinetic data specifically for this compound free base in various species were not extensively provided in the search results, general principles of preclinical PK characterization involve assessing parameters such as absorption extent, peak plasma concentration, distribution, and persistence of the substance fda.gov. These studies are typically conducted in the target animal species under controlled conditions, with consideration given to factors like breed, age, physiological status, and gender europa.eu. Information from PK studies in animals can inform the design and interpretation of toxicity studies by providing insight into the delivered dose to target tissues fda.gov.
Absorption and Distribution Profiles in Preclinical Models
Preclinical evaluations of this compound free base have included assessment of its absorption and distribution characteristics. Based on in vitro drug-like properties, this compound free base has demonstrated good aqueous solubility and cell permeability. These characteristics are generally favorable for oral absorption.
Physiologically based pharmacokinetic (PBPK) modeling has been employed to understand the absorption behavior of ARRY-403 (this compound free base). researchgate.netresearchgate.netnih.gov Modeling efforts indicated that less than dose-proportional exposure observed in early studies was primarily attributable to dose-limited absorption influenced by the compound's pH-dependent solubility. researchgate.netnih.gov Specifically, findings from PBPK analysis suggested that ARRY-403 dissolved completely in the stomach, but its marked pH-dependent solubility led to the observed disproportionate increase in exposure with increasing dose. nih.gov
While specific quantitative data on tissue distribution in preclinical species were not extensively detailed in the available information, the mechanism of action of this compound free base as a glucokinase activator implies distribution to key metabolic tissues such as the pancreas and liver, where glucokinase is predominantly active. ingentaconnect.com
Based on in vitro data, this compound free base possesses favorable physicochemical characteristics and ADME properties.
| Property | In Vitro Finding / Prediction | Source |
| Aqueous Solubility | Good | |
| Cell Permeability | Good | |
| Hepatic Clearance | Low predicted | |
| Drug Interactions | Low potential (DDIs) |
Metabolic Stability and Biotransformation Pathways in Preclinical Systems
Investigations into the metabolic fate of this compound free base in preclinical systems have included in vitro assessments. Based on these in vitro studies, this compound free base has a low predicted hepatic clearance. This suggests that the compound may have relatively high metabolic stability in the liver, the primary site of drug metabolism.
While detailed biotransformation pathways were not explicitly described in the search results, glucokinase activators, as a class, are generally understood to be metabolized by the liver. ingentaconnect.com Further preclinical studies would typically involve identifying specific enzymes responsible for metabolism and the resulting metabolites.
Excretion Profiles in Preclinical Models
Specific, detailed excretion profiles for this compound free base in preclinical models were not extensively reported in the provided information. Characterizing excretion involves determining the routes and extent of elimination of the parent compound and its metabolites from the body, typically via urine, feces, and bile. While the search results indicate that preclinical pharmacokinetics were evaluated amgen.com (though this specific result pertained to a different compound, AMG 510), comprehensive data on the percentage of dose excreted by each route in different preclinical species were not available.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
The primary pharmacodynamic (PD) effect of glucokinase activators like this compound free base is the modulation of glucose metabolism, leading to reduced blood glucose levels. In preclinical settings, the key pharmacodynamic biomarkers identified and utilized are measures of glucose control.
Preclinical in vivo studies using multiple well-established models of Type 2 diabetes have demonstrated that ARRY-403 (this compound free base) is highly efficacious in controlling both fasting and non-fasting glucose concentrations. amgen.comfiercebiotech.combiospace.com These studies showed a rapid onset of effect and maximal efficacy within five to eight days. fiercebiotech.com The ability of this compound free base to decrease blood glucose in animal models is a direct reflection of its activity as a glucokinase activator and serves as a critical preclinical PD endpoint. ingentaconnect.com
In addition to glucose levels, preclinical studies conducted during the optimization of ARRY-403 also involved monitoring changes in blood pressure and the electrophysiology of the heart, as well as testing cholesterol levels. acs.org While these may relate to potential off-target effects or broader metabolic impacts, glucose control remains the central PD biomarker for assessing the efficacy of glucokinase activation in preclinical models of diabetes.
The consistent observation of reduced fasting and non-fasting glucose in various preclinical diabetes models validates glucose as a relevant and sensitive pharmacodynamic biomarker for evaluating the activity and efficacy of this compound free base in preclinical settings.
| Preclinical Model Type | Observed Pharmacodynamic Effect on Glucose | Time to Maximal Efficacy | Source |
| In vivo models of T2DM | Control of fasting and non-fasting glucose | Within 5 to 8 days | amgen.comfiercebiotech.combiospace.com |
Synthetic Chemistry and Structural Design of Amg 151 Free Base and Analogues
Synthetic Routes and Methodologies for AMG-151 Free Base
The synthesis of this compound free base requires specific chemical routes and methodologies to ensure the accurate construction of its complex molecular architecture (C20H18N6O3S2). uni.lu While detailed, step-by-step synthetic procedures for this compound free base are not extensively disclosed in the public domain search results, the compound is described as being available via custom synthesis, suggesting established, albeit proprietary, synthetic pathways exist. The molecular formula and structure indicate the presence of multiple heterocyclic rings, a sulfonyl group, and a diol moiety, requiring sophisticated coupling and functionalization reactions for its assembly. uni.lu
The development of efficient and scalable synthesis protocols is a critical aspect of bringing any pharmaceutical compound from discovery to potential therapeutic use. While specific details regarding the scalability of this compound free base synthesis are not provided, the broader field of chemical synthesis for pharmaceutical compounds emphasizes the importance of developing routes that are amenable to larger-scale production. This often involves optimizing reaction conditions, minimizing steps, improving yields, and considering the environmental impact of the process. chinesechemsoc.orgscielo.bracs.org The need for cost-effective production also drives the development of efficient synthetic methodologies.
Characterization of the free base form during synthesis is essential to confirm the identity, purity, and physical properties of the synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are standard tools used for structural confirmation and purity assessment of organic compounds, including complex molecules like this compound free base. ekb.egscielo.brrsc.org The PubChem entry for this compound free base provides its molecular formula, exact mass, and predicted properties, which serve as benchmarks for characterization. uni.lu Solid forms of compounds, including free bases, are also characterized by techniques like differential scanning calorimetry (DSC) to understand their thermal properties. google.com
Development of Efficient and Scalable Synthesis Protocols
Rational Design and Synthesis of Glucokinase Activator Analogues and Derivatives
The rational design and synthesis of glucokinase activator analogues and derivatives are driven by the goal of identifying compounds with improved potency, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.netresearchgate.net This process often begins with a lead compound, like this compound, and involves systematic modifications to its structure. researchgate.net
Strategies for structural modifications to enhance the potency and selectivity of glucokinase activators are guided by an understanding of the enzyme's allosteric binding site and the interactions between the activator and the enzyme. patsnap.comresearchgate.netresearchgate.net Modifications can involve altering the core scaffold, introducing or changing substituents, and modifying functional groups. researchgate.netnih.govacs.org For instance, adding specific groups to certain positions on a core structure has been shown to dramatically improve potency. researchgate.net The allosteric binding site of GK is known to be flexible and can accommodate a range of small molecule structures. researchgate.net Key interactions often involve hydrogen bonds with residues like Arg63 and hydrophobic interactions with hydrophobic pockets within the binding site. researchgate.net Structure-based design, utilizing information from co-crystallized protein-ligand complexes, plays a crucial role in guiding these modifications. researchgate.net
The exploration of chemical space for novel glucokinase activator scaffolds is a continuous effort in drug discovery to find new structural classes with potentially different binding modes or improved profiles. This involves screening diverse chemical libraries and employing computational methods like virtual screening and molecular docking to identify potential hits. researchgate.netresearchgate.netekb.eg Various chemical scaffolds have been explored as GK activators, including benzamides, 2-amino-pyridines, aryl-ureas, carboxamide derivatives, and thiazole (B1198619) derivatives. researchgate.netresearchgate.netekb.egjapsonline.com Techniques like scaffold hopping and the hierarchical classification of scaffolds are used to navigate and visualize the vast chemical space and identify novel core structures with desired biological activity. researchgate.netresearcher.life
Structure-Activity Relationship (SAR) Studies for Glucokinase Activation
Systematic Chemical Modification and Biological Activity Profiling
Systematic chemical modification of lead compounds is a crucial aspect of drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. This involves synthesizing a series of analogues with targeted structural changes and evaluating their biological activity. acs.orgresearchgate.netresearchgate.net
For glucokinase activators, including the series that led to this compound, systematic modifications would involve altering different parts of the core structure and peripheral groups to understand their impact on GK activation. researchgate.net Biological activity profiling typically involves in vitro assays to measure the compound's ability to activate glucokinase and its potency (e.g., using EC50 or similar metrics, though specific values for this compound's direct GK activation EC50 were not found in the provided results). It can also involve cellular assays to assess the compound's effect on glucose uptake or insulin (B600854) secretion in relevant cell lines. nih.gov
Studies on other compound series illustrate this process. For instance, research on N,N-diphenylurea derivatives as IDO1 inhibitors involved synthesizing ten series of compounds with variations in linkers and substituents and evaluating their inhibitory activity (IC50 values). frontiersin.org This type of systematic approach is standard in medicinal chemistry to delineate structure-activity relationships. acs.orgresearchgate.net
Conformational Analysis and Ligand Efficiency Metrics
Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around single bonds and the relative energies associated with these conformations. libretexts.org Understanding the preferred conformations of a ligand is crucial for understanding its binding to a protein target and for rational drug design. nih.gov While specific conformational analysis details for this compound were not found, this type of analysis is generally performed using computational methods and spectroscopic techniques (e.g., NMR) to determine the low-energy conformers that are likely to interact with the binding site. libretexts.orgnih.gov The flexibility of a molecule and its ability to adopt a conformation complementary to the binding site are key factors influencing binding affinity.
Ligand efficiency (LE) metrics are used in drug discovery to assess the binding affinity or biological activity of a compound in relation to its size or other physicochemical properties. rgdscience.comnih.gov These metrics help in comparing compounds of different sizes and selecting those that achieve desired potency with minimal molecular complexity. rgdscience.comresearchgate.net Common ligand efficiency metrics include:
Ligand Efficiency (LE): Typically calculated as the binding energy normalized by the number of heavy (non-hydrogen) atoms. rgdscience.comresearchgate.net A higher LE suggests more efficient binding per unit of molecular size.
Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity (e.g., logP or logD). researchgate.netblogspot.com It is calculated as pIC50 (or pKi) minus clogP (or logD). blogspot.com LLE is used to assess the balance between potency and lipophilicity, as excessive lipophilicity can lead to issues like poor solubility and non-specific binding. blogspot.com
Ligand Efficiency Dependent Lipophilicity Index (LELP): Another metric combining lipophilicity and ligand efficiency. blogspot.commdpi.com Studies have suggested that LELP might be more effective than LLE in predicting favorable pharmacokinetic and safety profiles. blogspot.com
These metrics are valuable tools for prioritizing compounds during lead optimization, although they should be used as guidelines and considered in the context of the specific target and chemical series. rgdscience.com While the search results mention ligand efficiency metrics in the context of drug discovery rgdscience.comnih.govresearchgate.netblogspot.commdpi.com, specific LE or LLE values for this compound free base were not provided. However, the application of these metrics would be part of a comprehensive medicinal chemistry effort to optimize this compound and its analogues.
Advanced Research Methodologies in Glucokinase Activator Discovery and Development
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play a significant role in the early stages of drug discovery for glucokinase activators. These methods allow researchers to predict how potential drug molecules might interact with the glucokinase enzyme at an atomic level, guiding the design and selection of promising compounds.
Ligand Docking and Scoring Methodologies for Glucokinase Interactions
Ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target, such as glucokinase. This involves placing the ligand into the protein's binding site and evaluating the strength of the interaction using scoring functions. For glucokinase activators, docking studies often focus on the allosteric binding site, which is distinct from the glucose binding site. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the activator and residues in the allosteric site, providing insights into the binding mode and potential binding affinity.
Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes
Molecular dynamics (MD) simulations are used to study the dynamic behavior of biological molecules and their interactions over time. In the context of glucokinase activators, MD simulations can provide insights into the flexibility of the enzyme and how activator binding influences its conformational changes. Glucokinase undergoes significant conformational transitions between inactive and active states, and activators stabilize the active conformation. MD simulations can help elucidate the mechanism by which activators induce or stabilize these changes, such as revealing potential loop movements in the allosteric site.
In Silico Screening and Virtual Library Design for Glucokinase Activators
In silico screening involves computationally evaluating large libraries of chemical compounds to identify potential drug candidates based on their predicted interactions with the target protein. This process often utilizes pharmacophore models, which represent the essential features of a ligand required for binding, and docking simulations. Virtual library design involves creating computational libraries of potential new compounds with desirable properties, which can then be subjected to in silico screening. These methods allow for the rapid evaluation of millions of compounds, significantly accelerating the lead identification phase for glucokinase activators.
High-Throughput Screening (HTS) Platforms for Lead Identification
High-throughput screening (HTS) is an experimental approach that enables the rapid testing of large libraries of chemical compounds for a desired biological activity. In the search for glucokinase activators, HTS assays are designed to measure the enzyme's activity in the presence of numerous compounds. These assays are typically miniaturized and automated, allowing for the screening of hundreds of thousands to millions of compounds in a cost-effective manner. HTS platforms utilize robotics, liquid handling devices, and sensitive detection systems to identify compounds that enhance glucokinase activity, serving as starting points for further lead optimization.
Bioanalytical Techniques for Compound Quantitation and Metabolite Profiling in Preclinical Studies
Bioanalytical techniques are essential for quantifying drug candidates and their metabolites in biological samples during preclinical studies. These techniques, often involving liquid chromatography–tandem mass spectrometry (LC-MS/MS), are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of potential glucokinase activators. Compound quantitation in plasma, tissues, and other biological matrices provides data on pharmacokinetic profiles, including exposure levels and clearance rates. Metabolite profiling identifies and characterizes the metabolic products of the drug, which is important for assessing potential activity or toxicity of metabolites. While specific bioanalytical data for AMG-151 free base are not detailed in the provided results, its favorable ADME properties were noted uni.lu, indicating that such bioanalytical studies would have been conducted during its preclinical evaluation. Studies on other glucokinase activators have involved the quantification and profiling of metabolites in preclinical species and humans.
Comparative Analysis and Future Research Directions
Benchmarking AMG-151 Free Base Against Other Glucokinase Activators in Research
Research into this compound has included its evaluation against other glucokinase activators in preclinical and clinical studies. This compound has been shown to potently activate human glucokinase in vitro, with an EC50 of 79 nM at 5 mM glucose . Preclinical models of T2DM demonstrated that this compound was highly efficacious in controlling both fasting and non-fasting blood glucose, exhibiting a rapid onset of effect drug-dev.com. When combined with existing standard-of-care drugs like metformin, sitagliptin, or pioglitazone (B448) in these models, this compound provided additional glucose control drug-dev.com.
In a Phase IIa study involving patients with T2DM on metformin, this compound significantly reduced fasting plasma glucose when administered twice daily researchgate.netnih.gov. This study evaluated different doses and regimens of this compound researchgate.net.
Other GKAs have also been investigated, including dorzagliatin, TTP399, MK-0941, AZD1656, and PF-04937319 mdpi.comsci-hub.seresearchgate.netnih.gov. Dorzagliatin, a dual-acting GKA targeting both the liver and pancreas, has shown favorable results in clinical trials mdpi.com. TTP399 is highlighted as a hepato-selective GKA with clinically noteworthy outcomes mdpi.com.
Comparative research findings suggest that while GKAs generally demonstrate efficacy in glycemic control, measured by reductions in HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG), there can be variations among different compounds researchgate.netnih.goveuropeanreview.org. For instance, a meta-analysis indicated that GKAs were associated with a significant HbA1c decrease compared to placebo researchgate.net. Subgroup analyses in some studies have explored differences in efficacy and safety profiles based on drug type and selectivity (e.g., liver-selective vs. pancreas-liver dual activators) nih.goveuropeanreview.org.
While specific direct comparative data tables between this compound and all other GKAs in terms of research-phase efficacy metrics like EC50 or in vivo potency across identical study designs are not extensively detailed in the provided snippets, the research on this compound places it within the broader context of GKA development aimed at improving glucose homeostasis researchgate.netdrug-dev.com.
Addressing Research Challenges and Limitations in Glucokinase Activator Development
The development of glucokinase activators has faced several challenges and limitations in research. A significant issue encountered with earlier generations of GKAs was the potential for adverse events, including hypoglycemia and hypertriglyceridemia mdpi.comsci-hub.seresearchgate.netnih.govdovepress.com. Although outside the scope of detailed safety profiles, the occurrence of these events in research has been a limitation impacting GKA development. For example, a higher incidence of hypoglycemia and hypertriglyceridemia was observed with this compound administration in a Phase IIa study researchgate.netnih.gov. Hypertriglyceridemia, in particular, played a significant role in the discontinuation of research and development efforts for this compound nih.govdovepress.com.
Another challenge has been the lack of sustained long-term efficacy observed with some GKA candidates in clinical studies mdpi.comsci-hub.sedovepress.comjst.go.jpnih.gov. The reasons behind this diminishing efficacy during chronic exposure are not fully understood sci-hub.se. Proposed mechanisms include potential glucolipotoxicity resulting from persistent chronic activation of GK in pancreatic beta cells, leading to a decrease in glucose-responsive islets dovepress.com. Some research suggests that long-term activation of glucokinase may even lead to beta-cell failure jst.go.jpnih.gov.
Addressing these challenges involves developing new-generation GKAs with improved profiles. Efforts have focused on designing compounds that mitigate the risk of hypoglycemia, such as hepato-selective GKAs like TTP399 mdpi.comresearchgate.netresearchgate.net. Research is also ongoing to understand the mechanisms underlying the loss of sustained efficacy and to develop strategies to overcome this limitation sci-hub.sedovepress.comjst.go.jpnih.gov. The development of dual-acting GKAs targeting both the liver and pancreas, such as dorzagliatin, represents another approach to potentially improve efficacy and safety mdpi.comsci-hub.se.
Emerging Concepts and Novel Therapeutic Modalities in Metabolic Research
Metabolic research is continuously exploring emerging concepts and novel therapeutic modalities for conditions like T2DM, building upon the understanding of glucose homeostasis and related pathways. While GKAs represent one class of agents targeting glucokinase, broader metabolic research is investigating diverse approaches.
Emerging concepts in metabolic research include a deeper understanding of the complex interplay between different organs and hormones in regulating glucose balance, such as the roles of incretin (B1656795) hormones (GLP-1 and GIP) nih.gov. Novel therapeutic modalities are targeting various aspects of glucose control beyond direct glucokinase activation. Examples include sodium-glucose co-transporter type 2 (SGLT2) inhibitors, which promote glucose excretion by the kidneys, and glucagon-receptor antagonists, which block the action of glucagon (B607659) nih.gov.
Research is also exploring the potential of targeting other enzymes involved in glycolysis and glucose metabolism as therapeutic avenues cancernetwork.com. Furthermore, the concept of modulating glucokinase activity not just through activation but potentially through targeted inhibition in specific contexts is being explored, particularly in the context of preserving beta-cell function jst.go.jpnih.govresearchgate.net. This counterintuitive approach is based on the hypothesis that reducing overactive glucokinase activity in beta-cells might restore normal glucose sensing and prevent long-term dysfunction nih.govresearchgate.net.
Gene therapy approaches targeting glucose metabolism are also being investigated in preclinical models, demonstrating the potential for long-term glycemic control by expressing enzymes like glucokinase in tissues like skeletal muscle diabetesjournals.org. These emerging concepts and modalities highlight the multifaceted nature of metabolic research and the ongoing search for more effective and durable treatments for metabolic disorders.
Long-Term Research Goals for Glucokinase Activation Science and Translation
The long-term research goals for glucokinase activation science and its translation into clinical practice are centered on realizing the full therapeutic potential of targeting glucokinase while overcoming the limitations encountered with earlier compounds like this compound.
A primary goal is the development of GKAs that provide sustained and durable glycemic control without the associated risks of hypoglycemia and hypertriglyceridemia mdpi.comsci-hub.senih.govdovepress.com. This involves a continued focus on structure-activity relationship studies to design molecules with improved selectivity, potency, and pharmacokinetic profiles. Research aims to identify GKAs that can maintain efficacy over extended periods, addressing the issue of diminishing effects observed previously sci-hub.sedovepress.comjst.go.jpnih.gov.
Another key goal is to fully elucidate the mechanisms underlying the progressive loss of GKA efficacy and potential beta-cell dysfunction observed in some studies sci-hub.sedovepress.comjst.go.jpnih.gov. Understanding these mechanisms at a molecular and cellular level is crucial for designing GKAs that preserve beta-cell function and offer long-term benefits. This may involve exploring different modes of glucokinase activation or investigating combination therapies that protect beta cells.
Translational research goals include identifying specific patient populations who would most benefit from GKA therapy and developing biomarkers to predict treatment response and potential adverse effects. The aim is to integrate GKAs effectively into existing diabetes treatment algorithms, potentially as monotherapy or in combination with other agents, to achieve optimal glycemic control and prevent long-term complications europeanreview.orgbmj.com.
Furthermore, long-term research seeks to explore the potential of targeting glucokinase beyond T2DM, given its central role in glucose metabolism. This could include investigating its role in other metabolic disorders or in specific complications of diabetes. Ultimately, the goal is to translate the scientific understanding of glucokinase activation into safe, effective, and durable therapies that significantly improve the lives of patients with metabolic diseases.
Q & A
Q. Q1. What are the recommended protocols for synthesizing and characterizing AMG-151 free base in preclinical studies?
Answer :
- Synthesis : Follow validated protocols for small-molecule synthesis, ensuring stoichiometric ratios and reaction conditions (e.g., temperature, catalysts) are documented. Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity verification .
- Characterization : Include mass spectrometry (MS) for molecular weight confirmation and X-ray crystallography for structural elucidation. For novel derivatives, provide elemental analysis data. Reproducibility requires explicit details in the methods section, such as solvent systems and purification steps .
Q. Q2. How should researchers design in vitro assays to evaluate this compound free base’s pharmacological activity?
Answer :
- Experimental Design : Use dose-response curves to determine IC₅₀/EC₅₀ values. Include positive and negative controls (e.g., vehicle-only groups) to validate assay specificity.
- Data Validation : Replicate experiments across ≥3 independent trials. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for inter-assay variability. Reference guidelines for reporting bioactivity data, such as defining significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. Q3. How can contradictory findings between in vitro and in vivo studies of this compound free base be systematically analyzed?
Answer :
- Data Triangulation : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Use species-specific metabolic profiling to identify disparities in drug metabolism.
- Hypothesis Testing : Formulate competing hypotheses (e.g., "Differences arise from protein-binding variations") and test via cross-model experiments. Employ multivariate regression to isolate confounding variables (e.g., dosing regimens, tissue penetration) .
Q. Q4. What methodologies are optimal for resolving discrepancies in reported mechanisms of action for this compound free base?
Answer :
- Mechanistic Studies : Combine target engagement assays (e.g., surface plasmon resonance) with functional readouts (e.g., calcium flux, gene expression). Use CRISPR-Cas9 knockout models to validate target specificity.
- Literature Synthesis : Conduct a systematic review to map conflicting claims. Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in observed effects .
Q. Q5. How can researchers optimize experimental conditions for this compound free base’s stability in long-term storage?
Answer :
- Stability Testing : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare lyophilized vs. solution formulations.
- Data Documentation : Report degradation products and storage conditions in supplementary materials. Follow ICH Q1A guidelines for protocol standardization .
Methodological and Analytical Frameworks
Q. Q6. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound free base?
Answer :
- Dose-Response Modeling : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate LD₅₀/NOAEL with 95% confidence intervals.
- Outlier Management : Apply Grubbs’ test to identify outliers. Sensitivity analyses should exclude outliers to assess robustness .
Q. Q7. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound free base’s polypharmacology?
Answer :
- Multi-Omics Integration : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes. Apply machine learning (e.g., random forests) to prioritize high-confidence targets.
- Validation : Confirm findings with orthogonal methods (e.g., siRNA knockdown, Western blotting). Ensure raw omics datasets are deposited in public repositories (e.g., GEO, PRIDE) .
Reproducibility and Reporting Standards
Q. Q8. What minimal information should be included in methods sections to ensure reproducibility of this compound free base studies?
Answer :
- Detailed Protocols : Specify equipment models, software versions, and reagent lot numbers. For animal studies, report strain, sex, and housing conditions.
- Data Availability : Share raw data (e.g., spectra, chromatograms) in supplementary files or repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Q9. How can researchers address potential biases in preclinical efficacy studies of this compound free base?
Answer :
- Blinding and Randomization : Implement double-blinding for treatment allocation and outcome assessment. Use block randomization to balance groups.
- Meta-Analysis : Aggregate data from independent labs to assess effect size heterogeneity. Apply Egger’s test to detect publication bias .
Advanced Experimental Design
Q. Q10. What strategies are effective for validating this compound free base’s target engagement in complex biological systems?
Answer :
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity. Combine with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- In Silico Validation : Perform molecular dynamics simulations to predict binding modes. Cross-validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
